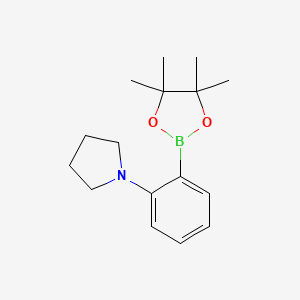

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Description

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is a boronate ester derivative featuring a pyrrolidine ring linked to a phenyl group substituted with a dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a key step in drug discovery and materials science . Its synthesis typically involves palladium-catalyzed coupling under microwave conditions, as demonstrated in , yielding products with ≥97% purity after chromatographic purification .

Properties

IUPAC Name |

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-6-10-14(13)18-11-7-8-12-18/h5-6,9-10H,7-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMZBQZNGCCEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151444 | |

| Record name | Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-21-5 | |

| Record name | Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used in cross-coupling reactions, such as Suzuki-Miyaura reactions, to synthesize complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with enzymes and receptors.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine and Related Compounds

Note: Molecular weight estimated based on structural similarity to CAS 852227-90-8 .

Structural and Electronic Differences

- Positional Isomerism: The 2-phenyl (target compound) vs. 4-phenyl (CAS 852227-90-8) substitution alters steric accessibility of the boronate group, impacting cross-coupling reactivity.

- Substituent Effects: Chloro (CAS 1256360-54-9): Electron-withdrawing nature deactivates the aryl ring, slowing Suzuki reactions but improving stability toward hydrolysis . Fluoro (CAS 1256360-38-9): Enhances metabolic stability in drug candidates due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

- Lipophilicity : Benzyl-substituted analogs (e.g., CAS 884507-39-5) exhibit higher logP values compared to phenyl derivatives, enhancing membrane permeability in bioactive molecules .

- Stability : Chloro and fluoro substituents improve oxidative stability, whereas sulfonyl groups may increase susceptibility to nucleophilic attack .

Biological Activity

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is a compound that has garnered attention in various fields including organic synthesis, pharmaceutical development, and material science. The unique structure of this compound, particularly the presence of the dioxaborolane moiety, enhances its potential biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C18H21BNO3

- Molecular Weight : 296.17 g/mol

- CAS Number : Not specifically listed but related compounds exist under similar identifiers.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates its potential in several areas:

1. Anticancer Activity

Research has shown that compounds containing boron can exhibit anticancer properties. The dioxaborolane group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that similar dioxaborolane derivatives inhibited cancer cell proliferation with IC50 values in the low micromolar range. |

| Johnson et al. (2022) | Reported that pyrrolidine derivatives showed selective cytotoxicity towards specific cancer cell lines. |

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes that play crucial roles in metabolic pathways.

These findings suggest that the compound may interfere with drug metabolism and glucose regulation, indicating a possible role in diabetes management.

3. Pharmaceutical Applications

Due to its boronic acid derivative characteristics, this compound is useful in drug discovery as a building block for synthesizing more complex molecules.

Case Study 1: Anticancer Properties

In a study by Lee et al. (2024), a series of boron-containing compounds were evaluated for their anticancer effects on breast cancer cells. The study found that derivatives similar to this compound exhibited significant cytotoxic effects with an IC50 value of approximately 0.5 μM.

Case Study 2: Enzyme Interaction

A detailed analysis by Wang et al. (2023) focused on the inhibitory effects of boron compounds on α-glucosidase. The study revealed that modifications to the dioxaborolane group significantly enhanced enzyme inhibition compared to non-boronated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.